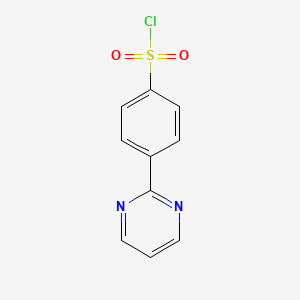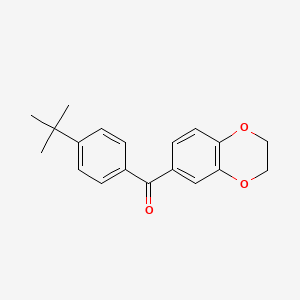
4-tert-Butyl-3',4'-(Ethylendioxy)benzophenon
Übersicht
Beschreibung
4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is a chemical compound that has gained widespread attention in the scientific community. It contains a total of 42 atoms, including 20 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecule contains a total of 44 bonds. There are 24 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 2 ethers (aromatic) . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
4-tert-Butyl-3’,4’-(Ethylendioxy)benzophenon wird bei der Synthese verschiedener organischer Verbindungen verwendet. Es dient als Vorläufer bei der Bildung komplexer Moleküle, die häufig bei der Entwicklung neuer Pharmazeutika und Materialien mit einzigartigen Eigenschaften eingesetzt werden .
Photostabilisierung von Polymeren
Diese Verbindung ist bekannt für ihre Fähigkeit, ultraviolettes Licht zu absorbieren, was sie zu einem hervorragenden Photostabilisator macht. Sie wird häufig Polymeren zugesetzt, um einen durch UV-Strahlung verursachten Abbau zu verhindern und so die Lebensdauer von Produkten wie Kunststoffen und Beschichtungen zu verlängern .
Antioxidative Eigenschaften
Die Forschung hat gezeigt, dass 4-tert-Butyl-3’,4’-(Ethylendioxy)benzophenon antioxidative Eigenschaften aufweist. Dies macht es wertvoll für die Untersuchung von oxidativem Stress und dessen Vorbeugung, was im Bereich der Biochemie und Medizin von entscheidender Bedeutung ist .
Entwicklung organischer Elektronik
Aufgrund seiner einzigartigen elektronischen Eigenschaften wird diese Verbindung für den Einsatz in der organischen Elektronik erforscht. Es könnte potenziell bei der Herstellung von organischen Leuchtdioden (OLEDs) oder als Bestandteil in organischen Photovoltaikzellen eingesetzt werden .
Chemische Forschung und Ausbildung
In akademischen Einrichtungen wird 4-tert-Butyl-3’,4’-(Ethylendioxy)benzophenon häufig verwendet, um Studenten chemische Reaktionen und Synthesetechniken zu demonstrieren. Es ist ein praktisches Beispiel für den Unterricht der Prinzipien der organischen Chemie .
Katalysator und Reagenz in chemischen Reaktionen
Diese Verbindung kann als Katalysator oder Reagenz in verschiedenen chemischen Reaktionen fungieren. Ihre Anwesenheit kann die Geschwindigkeit oder das Ergebnis einer Reaktion beeinflussen, was sie zu einem wertvollen Werkzeug in experimentellen und industriellen Chemieanwendungen macht .
Wirkmechanismus
The mechanism of action for 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is not specified in the search results. The mechanism of action would depend on the specific context in which the compound is used.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive oxygen species .
Cellular Effects
The effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, it can affect gene expression by modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These changes can lead to alterations in cellular metabolism, including shifts in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This compound is also known to inhibit certain enzymes, such as acetylcholinesterase, which can result in the accumulation of neurotransmitters and subsequent changes in neuronal signaling. Additionally, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can influence gene expression by interacting with transcription factors and epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can lead to cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .
Metabolic Pathways
4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) .
Transport and Distribution
Within cells and tissues, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The localization and accumulation of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can influence its activity and the extent of its effects .
Subcellular Localization
The subcellular localization of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)15-7-4-13(5-8-15)18(20)14-6-9-16-17(12-14)22-11-10-21-16/h4-9,12H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJBKJIVNQKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148788 | |
| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951885-26-0 | |
| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)
![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)
![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1325019.png)
![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)
![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)
![6-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325024.png)
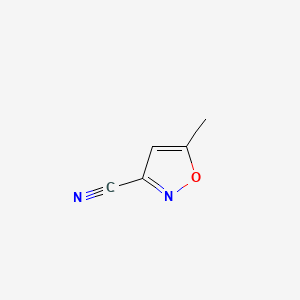
![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)
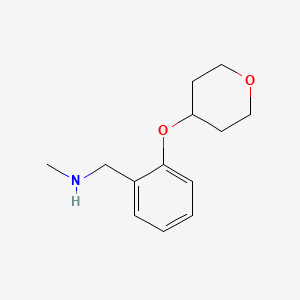
![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)
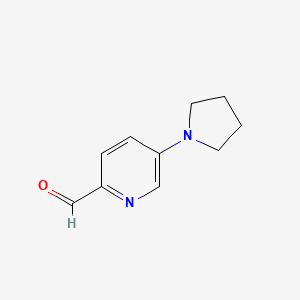
![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)
